molecular formula C13H15N3O B1492243 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 2098143-19-0

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

货号: B1492243
CAS 编号: 2098143-19-0
分子量: 229.28 g/mol
InChI 键: HYXHLMHJEXQCEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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生物活性

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, with CAS Number 2098143-19-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a dihydropyridazinone core substituted with an aminoethyl group and a 3-methylphenyl moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of phosphodiesterase (PDE) inhibition, which plays a crucial role in cellular signaling pathways.

  • Phosphodiesterase Inhibition : The compound is believed to act as an inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and increased insulin sensitivity.
  • Thermogenic Effects : Preliminary studies suggest that inhibition of PDE10A by related compounds may promote thermogenesis in adipose tissues, indicating potential applications in obesity treatment .

Case Studies and Experimental Data

  • PDE10A Inhibition : A study highlighted the role of PDE10A in regulating energy expenditure and thermogenesis. Inhibition of PDE10A led to increased browning of white adipose tissue and improved metabolic profiles in murine models . This suggests that this compound may have similar effects.
  • Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cancer types, potentially through apoptosis induction mechanisms .
  • Pharmacokinetic Studies : Pharmacokinetic profiling has shown favorable absorption characteristics for this compound, making it a candidate for further development as a therapeutic agent .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.28 g/mol
CAS Number2098143-19-0
Biological ActivityPDE inhibition
Potential ApplicationsObesity treatment, cancer therapy

常见问题

Basic Research Questions

Q. How can the synthesis of 2-(2-aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one be optimized for reproducibility in academic settings?

  • Methodological Answer : Optimize reaction conditions by systematically varying temperature, solvent polarity (e.g., DMF or ethanol), and catalyst loading. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Purify via recrystallization using solvents like ethanol or acetonitrile, as demonstrated for structurally similar dihydropyridazinones . For intermediates, consider coupling reactions with aminoethyl groups under Schlenk line conditions to minimize moisture sensitivity .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve the dihydropyridazinone core and substituents. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amine (N–H) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural confirmation, as shown for analogous dihydropyridazinones .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to achieve >95% purity. Set acceptance criteria at <2% impurities by area normalization. For trace solvents, perform gas chromatography-mass spectrometry (GC-MS). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for dihydropyridazinone derivatives?

  • Methodological Answer : Address discrepancies by standardizing assay protocols (e.g., MIC values for antimicrobial activity) across labs. Use isogenic cell lines or bacterial strains to control for genetic variability. For structure-activity relationship (SAR) studies, synthesize analogs with systematic substitutions (e.g., varying the 3-methylphenyl group) and correlate activity trends with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : Analyze SC-XRD data to map hydrogen bonds (e.g., N–H···O or C–H···π interactions). Use Mercury software to calculate bond distances and angles. For example, in related structures, planar dihydropyridazinone-DMF adducts exhibit intermolecular N–H···O bonds (2.8–3.0 Å) that stabilize the lattice, reducing hygroscopicity . Thermal gravimetric analysis (TGA) can link dehydration events to hydrogen-bond disruption.

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Solvent effects can be incorporated via the polarizable continuum model (PCM). For reaction mechanism insights, simulate nucleophilic attack at the carbonyl group using transition state theory .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets. For hit validation, perform IC₅₀ assays with ATP-concentration-dependent inhibition. Use molecular dynamics (MD) simulations to assess binding mode stability in kinase active sites. Cross-reference with structural analogs showing activity against tyrosine kinases .

Q. Data Contradiction & Validation

Q. How should conflicting crystallographic data (e.g., bond length disparities) be resolved?

  • Methodological Answer : Re-refine SC-XRD data using SHELXL with updated scattering factors. Check for twinning or disorder using PLATON’s ADDSYM tool. Compare with Cambridge Structural Database (CSD) entries for similar dihydropyridazinones. If discrepancies persist, validate via neutron diffraction or low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What statistical approaches are recommended for validating biological replicate data with high variability?

  • Methodological Answer : Apply robust regression models (e.g., RANSAC) to outliers. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, employ four-parameter logistic (4PL) nonlinear regression. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize variability .

Q. Synthetic & Mechanistic Challenges

Q. How can regioselectivity issues during functionalization of the dihydropyridazinone core be mitigated?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) to steer electrophilic substitution. For C–H activation, employ palladium catalysts with bidentate ligands (e.g., 1,10-phenanthroline). Monitor regiochemistry via in situ ReactIR to detect intermediate formation .

属性

IUPAC Name

2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHLMHJEXQCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

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